![molecular formula C28H25NO3 B6543983 (2E)-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3-phenylprop-2-enamide CAS No. 929452-63-1](/img/structure/B6543983.png)
(2E)-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3-phenylprop-2-enamide
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Overview
Description
(2E)-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3-phenylprop-2-enamide, also known as TBPC, is a synthetic chromen-7-yl amide compound that has been studied for its potential applications in a variety of scientific fields. TBPC has been found to have a variety of biochemical and physiological effects, making it a promising research compound for further studies.
Scientific Research Applications
(2E)-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3-phenylprop-2-enamide has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, biochemistry, and pharmacology. In particular, (2E)-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3-phenylprop-2-enamide has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been studied for its potential applications in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders.
Mechanism of Action
The exact mechanism of action of (2E)-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3-phenylprop-2-enamide is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. Additionally, (2E)-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3-phenylprop-2-enamide has been found to have anti-oxidant properties, which may be due to its ability to scavenge reactive oxygen species.
Biochemical and Physiological Effects
(2E)-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3-phenylprop-2-enamide has been found to have a variety of biochemical and physiological effects. In particular, it has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, it has been found to have neuroprotective effects, and has been studied for its potential applications in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders.
Advantages and Limitations for Lab Experiments
The main advantage of using (2E)-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3-phenylprop-2-enamide in lab experiments is its relatively low cost and ease of synthesis. Additionally, it has been found to have a variety of biochemical and physiological effects, making it a promising research compound for further studies. However, there are some limitations to using (2E)-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3-phenylprop-2-enamide in lab experiments. In particular, its exact mechanism of action is not yet fully understood, and its efficacy in humans is still unknown.
Future Directions
Despite its potential applications, there is still much to learn about (2E)-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3-phenylprop-2-enamide. Future research should focus on further elucidating its exact mechanism of action, as well as its potential efficacy in humans. Additionally, further research should be conducted to explore its potential applications in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Finally, further research should be conducted to explore its potential as an anti-cancer agent, as well as its potential applications in other scientific fields.
Synthesis Methods
(2E)-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3-phenylprop-2-enamide is synthesized through a multi-step process that includes the reaction of 4-tert-butylphenol with acrylonitrile in the presence of a base, followed by condensation with formaldehyde and an acid catalyst. The final product is then purified through a series of crystallization and chromatography techniques.
properties
IUPAC Name |
(E)-N-[2-(4-tert-butylphenyl)-4-oxochromen-7-yl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO3/c1-28(2,3)21-12-10-20(11-13-21)25-18-24(30)23-15-14-22(17-26(23)32-25)29-27(31)16-9-19-7-5-4-6-8-19/h4-18H,1-3H3,(H,29,31)/b16-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJRDAJKMIZYHL-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3-phenylprop-2-enamide |
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